Hytacand

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

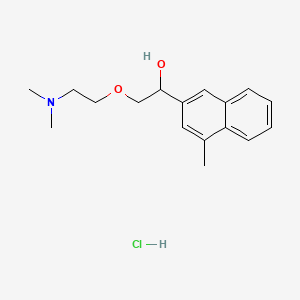

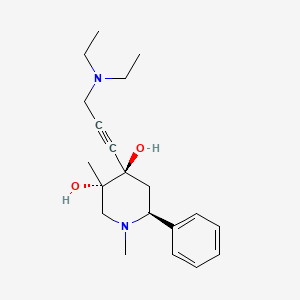

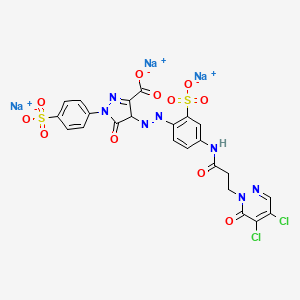

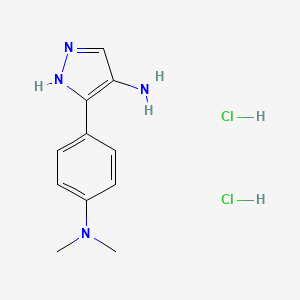

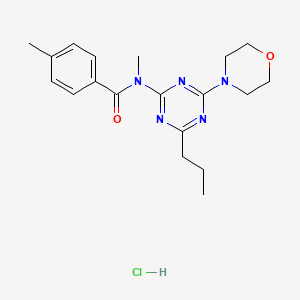

ATACAND HCT is a combination medication used primarily to treat high blood pressure (hypertension). It combines two active ingredients: candesartan cilexetil, an angiotensin II receptor antagonist, and hydrochlorothiazide, a thiazide diuretic . This combination helps to lower blood pressure by relaxing blood vessels and reducing the volume of blood, making it easier for the heart to pump.

Preparation Methods

Synthetic Routes and Reaction Conditions

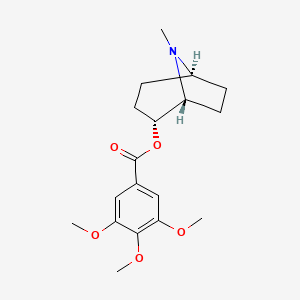

Candesartan Cilexetil: The synthesis of candesartan cilexetil involves multiple steps, starting from commercially available starting materials.

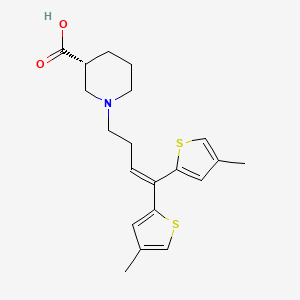

Hydrochlorothiazide: This compound is synthesized through the reaction of 3,4-dihydro-6-chloro-7-sulfamoyl-2H-1,2,4-benzothiadiazine-1,1-dioxide with various reagents under controlled conditions.

Industrial Production Methods

The industrial production of ATACAND HCT involves the large-scale synthesis of both active ingredients followed by their combination into tablet form. The process includes strict quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Candesartan Cilexetil: Undergoes hydrolysis to form the active drug, candesartan.

Hydrochlorothiazide: Participates in various reactions, including oxidation and substitution.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to hydrolyze candesartan cilexetil to candesartan.

Oxidation and Substitution: Hydrochlorothiazide reacts with oxidizing agents and undergoes substitution reactions with nucleophiles.

Major Products

Candesartan: The active form of candesartan cilexetil after hydrolysis.

Substituted Hydrochlorothiazide: Various derivatives formed through substitution reactions.

Scientific Research Applications

ATACAND HCT has several applications in scientific research:

Mechanism of Action

Candesartan Cilexetil

Candesartan cilexetil is a prodrug that is hydrolyzed to candesartan during absorption in the gastrointestinal tract. Candesartan blocks the binding of angiotensin II to the AT1 receptor, preventing vasoconstriction and aldosterone secretion, leading to reduced blood pressure .

Hydrochlorothiazide

Hydrochlorothiazide inhibits the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water, which reduces blood volume and blood pressure .

Comparison with Similar Compounds

Similar Compounds

Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.

Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.

Triamterene/Hydrochlorothiazide: Another combination diuretic used to treat hypertension.

Uniqueness

ATACAND HCT is unique in its combination of an angiotensin II receptor antagonist and a thiazide diuretic, providing a dual mechanism of action to effectively lower blood pressure. This combination is particularly beneficial for patients who require multiple medications to achieve optimal blood pressure control .

Properties

CAS No. |

1145777-98-5 |

|---|---|

Molecular Formula |

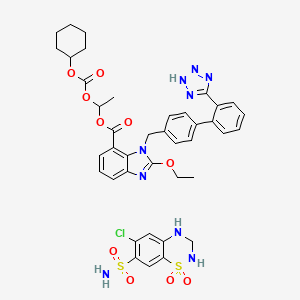

C40H42ClN9O10S2 |

Molecular Weight |

908.4 g/mol |

IUPAC Name |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

InChI |

InChI=1S/C33H34N6O6.C7H8ClN3O4S2/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38);1-2,10-11H,3H2,(H2,9,12,13) |

InChI Key |

GBMIVDMAHNBPIH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.